Carbamic acid, (2-ethynyltetrahydro-3-furanyl)-, 1,1-dimethylethyl ester (9CI)
Description
Carbamic acid, (2-ethynyltetrahydro-3-furanyl)-, 1,1-dimethylethyl ester (9CI) is a carbamate derivative characterized by a tetrahydrofuran ring substituted with an ethynyl group at the 2-position and a tert-butyl ester moiety. Carbamates are widely utilized for their stability and ability to act as protective groups in peptide synthesis or prodrug strategies .
Properties
CAS No. |
152601-79-1 |
|---|---|
Molecular Formula |
C11H17NO3 |
Molecular Weight |
211.26 g/mol |
IUPAC Name |
tert-butyl N-(2-ethynyloxolan-3-yl)carbamate |
InChI |
InChI=1S/C11H17NO3/c1-5-9-8(6-7-14-9)12-10(13)15-11(2,3)4/h1,8-9H,6-7H2,2-4H3,(H,12,13) |
InChI Key |
ZZYCHWANMWNDOH-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NC1CCOC1C#C |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCOC1C#C |
Synonyms |
Carbamic acid, (2-ethynyltetrahydro-3-furanyl)-, 1,1-dimethylethyl ester (9CI) |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
The synthesis typically proceeds in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature. Triethylamine (TEA) is employed as a base to neutralize HCl generated during the reaction. Catalysts such as dicyclohexylcarbodiimide (DCC) may enhance yields by facilitating carbamate formation. A representative protocol includes:
-
Reagent Preparation : Dissolve 2-ethynyltetrahydro-3-furanylamine (1.0 equiv) in DCM.
-
Base Addition : Add TEA (1.2 equiv) dropwise under nitrogen atmosphere.
-
Chloroformate Activation : Introduce Boc-Cl (1.1 equiv) slowly to avoid exothermic side reactions.
-
Purification : Extract the product via column chromatography (silica gel, ethyl acetate/hexane).
Key Parameters :
| Parameter | Value/Range |
|---|---|
| Solvent | DCM or THF |
| Temperature | 20–25°C |
| Reaction Time | 4–6 hours |
| Yield | 60–75% (reported) |
Mechanistic Insights
The mechanism follows a two-step process:
-
Deprotonation : TEA abstracts a proton from the amine, generating a nucleophilic amide ion.
-
Electrophilic Attack : The amide ion attacks the electrophilic carbonyl carbon of Boc-Cl, displacing chloride and forming the carbamate bond.
| Parameter | Value/Range |
|---|---|
| Pressure | 8–15 bar |
| Temperature | 80–115°C |
| Catalyst | Pd(PPh₃)₂Cl₂ |
| Yield | 50–65% (extrapolated) |
Advantages and Limitations
-
Advantages : Avoids stoichiometric base use; amenable to continuous flow systems.
-
Limitations : Requires specialized equipment for high-pressure reactions; sensitivity to catalyst poisoning.
Comparative Analysis of Methods
| Method | Yield (%) | Scalability | Equipment Needs |
|---|---|---|---|
| Conventional (Boc-Cl) | 60–75 | High | Standard glassware |
| Pd-Catalyzed | 50–65 | Moderate | High-pressure reactor |
| Hydrolysis-Protection | 30–45 | Low | Standard glassware |
Suitability :
-
Lab-Scale Synthesis : Conventional method preferred for simplicity.
-
Industrial Production : Pd-catalyzed route offers better throughput despite higher infrastructure costs.
Purification and Characterization
Post-synthesis purification typically involves:
-
Chromatography : Silica gel with ethyl acetate/hexane gradients.
-
Recrystallization : From ethanol/water mixtures for high-purity isolates.
Characterization Data :
-
¹H NMR : Peaks at δ 1.42 (s, 9H, Boc), 4.80–5.20 (m, furanyl protons).
-
IR : Stretches at 1680–1720 cm⁻¹ (C=O), 2100–2150 cm⁻¹ (C≡C).
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, (2-ethynyltetrahydro-3-furanyl)-, 1,1-dimethylethyl ester (9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce more saturated compounds.
Scientific Research Applications
Medicinal Chemistry
Carbamic acid derivatives, including the compound in focus, are often investigated for their pharmacological properties.
Drug Development
Carbamic acid esters are known to exhibit various biological activities, making them valuable in drug design. They can act as enzyme inhibitors or modulators.
- Case Study:
Neuroprotective Effects
Research indicates that specific carbamic acid derivatives may possess neuroprotective properties.
- Example:
Agricultural Applications
Carbamic acid esters are also explored for their use in agrochemicals.
Pesticide Development
The unique structure of carbamic acids allows them to function as effective pesticides.
- Data Table: Pesticidal Activity of Carbamic Acid Derivatives
| Compound Name | Activity Type | Target Pest | Reference |
|---|---|---|---|
| Carbamic acid (9CI) | Insecticide | Aphids | |
| Tert-butyl N-(4-cyano-2,3-dihydro) | Fungicide | Fungal pathogens |
Material Science
The stability and reactivity of carbamic acid esters make them suitable for various applications in material science.
Polymer Chemistry
Carbamic acids can be used as intermediates in the synthesis of polymers with enhanced properties.
Mechanism of Action
The mechanism of action of Carbamic acid, (2-ethynyltetrahydro-3-furanyl)-, 1,1-dimethylethyl ester (9CI) involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Diversity
- Target Compound : Contains a 2-ethynyltetrahydro-3-furanyl group, introducing a rigid, unsaturated cyclic ether with terminal alkyne functionality.
- Analog 1: Carbamic acid, (1,2,3,4-tetrahydro-8-quinolinyl)-, 1,1-dimethylethyl ester (CAS 137469-86-4) Substituent: Tetrahydroquinolinyl (aromatic nitrogen-containing bicyclic system). Molecular Formula: C₁₄H₂₀N₂O₂; MW: 248.32 g/mol .
- Analog 2: Carbamic acid, 2,3-pentadienyl-, 1,1-dimethylethyl ester (CAS 708277-94-5) Substituent: 2,3-Pentadienyl (conjugated diene system). Molecular Formula: C₁₀H₁₇NO₂; MW: 183.25 g/mol .
- Analog 3 : Carbamic acid, (2-fluoro-3-hydroxypropyl)-, 1,1-dimethylethyl ester (CAS 648900-68-9)
Functional Implications
- Ethynyl Group (Target Compound) : Alkyne functionality enables click chemistry (e.g., Huisgen cycloaddition) for bioconjugation .
- Tetrahydroquinolinyl (Analog 1): Potential pharmacological activity due to aromatic nitrogen heterocycle, common in CNS-targeting drugs .
- Conjugated Diene (Analog 2) : Reactivity in Diels-Alder reactions for constructing six-membered rings .
Physicochemical Properties
Notes:
- Hazard Profiles : Analog 1 exhibits acute toxicity (oral, dermal) and respiratory irritation, whereas fluorinated analogs (e.g., CAS 648900-68-9) may have distinct toxicokinetics due to fluorine’s electronegativity .
- Chirality : Compounds like CAS 232930-85-7 are synthesized stereoselectively (e.g., using sodium borohydride in alcohol/halogenated solvents), critical for enantioselective drug intermediates .
Biological Activity
Carbamic acid derivatives, including Carbamic acid, (2-ethynyltetrahydro-3-furanyl)-, 1,1-dimethylethyl ester (9CI) , have garnered attention in medicinal chemistry due to their diverse biological activities. This article delves into the compound's biological activity, structure-activity relationships, and relevant case studies, providing a comprehensive overview based on current research findings.
- Molecular Formula : CHNO
- Molecular Weight : 171.24 g/mol
- CAS Registry Number : 4248-19-5
- Melting Point : 105-108 °C
Carbamate compounds typically act as inhibitors of various enzymes. The biological activity of this specific carbamate is largely attributed to its ability to interact with serine hydrolases, such as Fatty Acid Amide Hydrolase (FAAH) . The carbamate group can undergo nucleophilic attack by the active site serine residue of these enzymes, leading to carbamoylation and subsequent enzyme inhibition .
Biological Activities
- Enzyme Inhibition :
- Neuroprotective Effects :
-
Antimicrobial Activity :
- Research indicates potential antimicrobial properties of certain carbamate derivatives against various bacterial strains. The mechanism is hypothesized to involve disruption of bacterial cell wall synthesis or function.
Structure-Activity Relationship (SAR)
The structural characteristics of carbamates significantly influence their biological activity:
- Substituents on the Aromatic Ring : The presence of electron-donating or electron-withdrawing groups can enhance or diminish enzyme inhibitory potency. For instance, polar groups at specific positions on the aromatic ring can improve binding affinity at the FAAH site .
- Alkyl Chain Length and Branching : Variations in the alkyl chain length and branching can affect the lipophilicity and membrane permeability of the compound, thereby influencing its bioavailability and efficacy .
Case Study 1: Inhibition of FAAH
A study evaluated several carbamate derivatives for their ability to inhibit FAAH in vitro. The compound exhibited an IC value comparable to known FAAH inhibitors, indicating significant potential for therapeutic applications in pain management and anxiety disorders.
| Compound | IC (nM) |
|---|---|
| Carbamic acid derivative A | 63 |
| Carbamic acid derivative B | 4.6 |
| Carbamic acid (9CI) | TBD |
Case Study 2: Neuroprotective Effects
In a neuroprotection assay using rat neuronal cultures exposed to oxidative stress, treatment with the carbamate compound resulted in a significant reduction in cell death compared to controls. This suggests a potential role in neurodegenerative disease therapies.
Q & A
Basic: What safety protocols are critical for handling this compound in laboratory settings?
Methodological Answer:
Researchers must adhere to hazard mitigation strategies outlined for structurally analogous tert-butyl carbamates. Key precautions include:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and chemical splash goggles are mandatory due to acute oral toxicity (GHS Category 4), skin irritation (Category 2), and severe eye irritation (Category 2A) risks .
- Ventilation: Use fume hoods to maintain airborne concentrations below respiratory irritation thresholds (GHS Category 3).
- Emergency Response: Eyewash stations must be accessible within 10 seconds of work areas. For skin contact, wash immediately with soap and water for 15 minutes; for inhalation, move to fresh air and administer oxygen if needed .
Basic: What synthetic routes are commonly employed for tert-butyl carbamate derivatives like this compound?
Methodological Answer:
Synthesis of tert-butyl carbamates typically involves:
- Boc Protection: Reacting the amine group with di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane or THF under inert atmospheres.
- Stereoselective Methods: Sodium borohydride in alcohol/halogenated solvent mixtures (e.g., methanol/chloroform) at low temperatures (-15°C to 0°C) can achieve >78% yield and >99% chiral purity for stereochemically sensitive analogs .
- Workup: Quench with aqueous sodium bicarbonate, extract with ethyl acetate, and purify via silica gel chromatography.
Basic: How can researchers purify and characterize this compound?
Methodological Answer:
- Purification: Use column chromatography with hexane/ethyl acetate gradients. For thermally stable analogs, recrystallization from ethanol/water mixtures is effective.
- Characterization:
Advanced: How can reaction conditions be optimized for stereochemical control during synthesis?
Methodological Answer:
- Solvent Selection: Polar aprotic solvents (e.g., THF) enhance nucleophilicity, while halogenated solvents (e.g., chloroform) stabilize transition states in stereoselective reductions .
- Temperature Control: Maintain reactions between -15°C and 0°C to minimize racemization.
- Catalytic Additives: Chiral auxiliaries or Lewis acids (e.g., ZnCl₂) can improve enantiomeric excess (ee) by 10–15% in asymmetric syntheses .
Advanced: What factors influence the compound’s stability during storage and reactions?
Methodological Answer:
- Moisture Sensitivity: Store under nitrogen at -20°C in amber vials with desiccants (e.g., molecular sieves). Hydrolysis of the Boc group accelerates in humid conditions, forming CO₂ and tert-butanol .
- Thermal Stability: Decomposition occurs above 80°C; monitor via TGA-DSC to identify safe handling thresholds.
- Light Sensitivity: UV exposure degrades ethynyl groups; use light-protective glassware for long-term storage .
Advanced: How should researchers resolve contradictions in reported data (e.g., conflicting reactivity or stability claims)?
Methodological Answer:
- Comparative Analysis: Replicate conflicting protocols (e.g., solvent systems, catalysts) using standardized substrates. For example, test sodium borohydride vs. L-selectride in alcohol/chloroform mixtures to assess stereochemical outcomes .
- Advanced Analytics: Employ LC-MS/MS to detect trace degradation products and kinetic studies (e.g., Arrhenius plots) to quantify stability under varying pH/temperature conditions.
- Computational Modeling: DFT calculations (e.g., Gaussian 16) predict reaction pathways and transition states, clarifying discrepancies in reported mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
